molecular formula C10H14ClN3 B186987 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine CAS No. 111247-62-2

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

Cat. No.: B186987
CAS No.: 111247-62-2
M. Wt: 211.69 g/mol
InChI Key: XEOONRMTEFSPSW-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-(chloromethyl)piperidine moiety. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The chloromethyl group on the piperidine ring enhances electrophilicity, facilitating covalent bonding or further functionalization in drug design . Potential applications include antimicrobial and antitumor agents, leveraging the piperidine scaffold’s pharmacokinetic advantages, such as improved solubility and blood-brain barrier penetration .

Properties

IUPAC Name

2-[4-(chloromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOONRMTEFSPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561629
Record name 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-62-2
Record name 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine exhibit various biological activities, particularly:

  • Anticancer Properties : Compounds related to this structure have shown cytotoxic effects against different cancer cell lines. The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .
  • Antiviral Activity : Some derivatives have been investigated for their potential to inhibit viral replication, making them candidates for antiviral drug development .
  • Neurological Implications : The piperidine component suggests potential applications in treating neurological disorders, as similar structures have been linked to neuroprotective effects .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyrimidine Ring : Using appropriate reagents to create the pyrimidine backbone.
  • Introduction of the Piperidine Moiety : This may involve coupling reactions where the piperidine is added to the pyrimidine framework.
  • Chloromethylation : The introduction of the chloromethyl group enhances reactivity and biological activity.

These synthetic routes are essential for creating analogs that can exhibit improved efficacy or reduced side effects .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antiviral Potential

Another research article focused on the antiviral properties of certain pyrimidine derivatives, including this compound. The study found that these compounds could inhibit viral replication by targeting specific viral enzymes, suggesting their potential use as antiviral agents .

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[4-(Chloromethyl)phenyl]pyrimidine

  • Molecular Formula : C₁₁H₉ClN₂
  • Molecular Weight : 204.65
  • Substituents : Chloromethyl group on a phenyl ring at the pyrimidine’s 4-position.
  • Properties : Melting point 83–84.5°C; higher lipophilicity due to the phenyl group compared to the piperidine analog .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

2-Chloro-4-(piperidin-1-yl)pyrimidine

  • Molecular Formula : C₉H₁₁ClN₄
  • Molecular Weight : 210.66
  • Substituents : Piperidine at C-4 and chlorine at C-2.
  • Properties : Structural similarity score 0.95 to the target compound; chlorine at C-2 may reduce metabolic stability compared to chloromethyl derivatives .

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine

  • Molecular Formula : C₁₀H₁₁ClF₃N₃
  • Molecular Weight : 283.66
  • Substituents : Trifluoromethyl group on piperidine enhances electron-withdrawing effects.
  • Properties: Potential antitubercular activity via F-ATP synthase inhibition .

Functional Analogs

Antimicrobial Pyrimidine Derivatives

  • Example : Compounds with 2-(piperidin-1-yl)ethylthio substituents at C-2 of pyrimidine exhibit antifungal activity (MIC: 2–8 µg/mL) .
  • Comparison : The chloromethyl group in the target compound may improve membrane permeability compared to ethylthio derivatives.

Antitubercular Agents

  • Example: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione targets mycobacterial F-ATP synthase .
  • Comparison : The chloromethyl group in the target compound could enhance covalent binding to cysteine residues in bacterial enzymes.

Research Findings and Data

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties References
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine C₁₀H₁₃ClN₃ 210.68 Piperidin-1-yl at C-2, Cl-CH₂ at C-4 Inferred synthetic versatility
2-[4-(Chloromethyl)phenyl]pyrimidine C₁₁H₉ClN₂ 204.65 Phenyl at C-2, Cl-CH₂ at C-4 mp 83–84.5°C; high lipophilicity
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine C₁₀H₁₁ClF₃N₃ 283.66 Piperidin-1-yl at C-6, Cl at C-4 Antimycobacterial activity

Biological Activity

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a piperidine moiety and a chloromethyl group, which enhances its reactivity. The synthesis typically involves multi-step reactions, allowing for the modification of functional groups to optimize biological activity. The chloromethyl group serves as a reactive site for further chemical transformations, facilitating the creation of analogs with potentially improved pharmacological properties.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Anticancer : In vitro studies have shown that derivatives can inhibit cancer cell proliferation.
  • Antibacterial : Compounds have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Notably, some derivatives act as inhibitors of acetylcholinesterase (AChE) and other enzymes, showcasing potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on activity:

Compound VariantStructural ModificationBiological ActivityNotes
Base CompoundNoneModerate activityReference compound for comparison
2-(4-Methylpiperidin-1-yl)pyrimidineMethyl instead of chloromethylAntiviral activityLess reactive than chloromethyl variant
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidineSulfonyl group addedAnticancer propertiesEnhanced solubility and stability
6-Morpholino-pyrimidine-4-carboxamideMorpholine instead of piperidineEnzyme inhibitionBroader spectrum of biological targets

These modifications illustrate how subtle changes in the chemical structure can lead to significant differences in biological activity, emphasizing the importance of targeted synthesis in drug development .

Anticancer Activity

A study evaluated several derivatives against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2). The results indicated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer properties. Notably, one derivative showed selectivity towards renal cancer cells with an IC50 value of 1.143 µM .

Antibacterial Screening

In another study, synthesized compounds were tested for antibacterial efficacy against strains such as Salmonella typhi and Bacillus subtilis. Results revealed moderate to strong antibacterial activity, particularly in compounds containing the piperidine nucleus, which is known for its broad therapeutic potential .

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